6-(Dimethylamino)-4-oxohexanoic acid hydrochloride
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Overview
Description
6-(Dimethylamino)-4-oxohexanoic acid hydrochloride is a chemical compound with the molecular formula C8H16ClNO3. It is a derivative of hexanoic acid, featuring a dimethylamino group and a keto group. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-4-oxohexanoic acid hydrochloride typically involves the reaction of hexanoic acid derivatives with dimethylamine. The process may include the following steps:
Formation of the Intermediate: Hexanoic acid is first converted into an intermediate compound, such as an ester or an acid chloride.
Amidation Reaction: The intermediate is then reacted with dimethylamine under controlled conditions to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale amidation reactions using specialized equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-4-oxohexanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The dimethylamino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.
Scientific Research Applications
6-(Dimethylamino)-4-oxohexanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-4-oxohexanoic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group and the keto group play crucial roles in its reactivity and interactions with other molecules. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
6-(Dimethylamino)-4-oxohexanoic acid: Lacks the hydrochloride component but shares similar structural features.
4-Oxohexanoic acid: Contains the keto group but lacks the dimethylamino group.
Dimethylaminohexanoic acid: Contains the dimethylamino group but lacks the keto group.
Uniqueness
6-(Dimethylamino)-4-oxohexanoic acid hydrochloride is unique due to the presence of both the dimethylamino and keto groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
52528-40-2 |
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Molecular Formula |
C8H16ClNO3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
6-(dimethylamino)-4-oxohexanoic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-9(2)6-5-7(10)3-4-8(11)12;/h3-6H2,1-2H3,(H,11,12);1H |
InChI Key |
DBNCEMZWXRVEFW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC(=O)CCC(=O)O.Cl |
Origin of Product |
United States |
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